
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with a thietan-3-ylamino group and a carboxamide group
Méthodes De Préparation
The synthesis of 3-(Thietan-3-ylamino)cyclohexane-1-carboxamide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihaloalkanes with sodium sulfide to form the thietane ring . The cyclohexane-1-carboxamide moiety can be introduced through the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The thietane ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Applications De Recherche Scientifique
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for glycosidases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Thietan-3-ylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the transition state of enzyme-substrate complexes . This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide can be compared with other similar compounds such as:
Cyclohexane-1-carboxamide derivatives: These compounds share the cyclohexane core but differ in their substituents, leading to variations in biological activity.
Thietane-containing compounds: These compounds have the thietane ring but may have different functional groups attached, affecting their reactivity and applications. The uniqueness of this compound lies in its combination of the thietane ring and the cyclohexane-1-carboxamide moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H18N2OS |
|---|---|
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
3-(thietan-3-ylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H18N2OS/c11-10(13)7-2-1-3-8(4-7)12-9-5-14-6-9/h7-9,12H,1-6H2,(H2,11,13) |
Clé InChI |
BKIHCPNUDLFQQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)NC2CSC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)


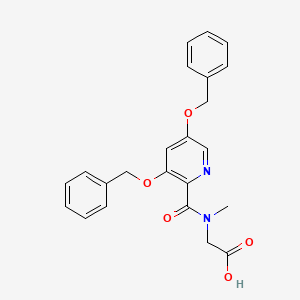

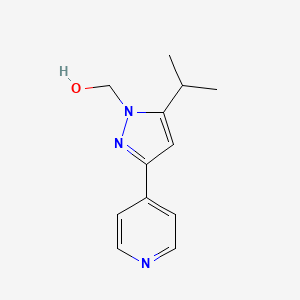
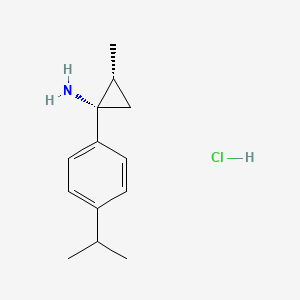
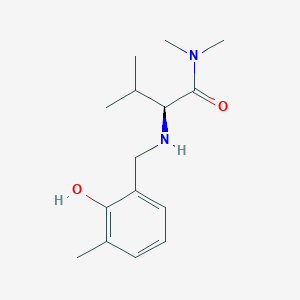
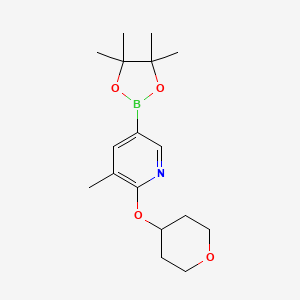
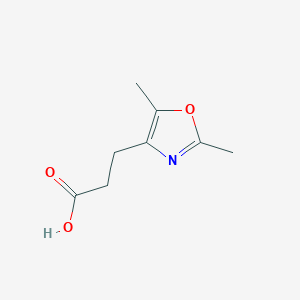
![6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
